2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane

Description

Historical Perspectives and Evolution of 1,3,5-Trioxane (B122180) Chemistry

The chemistry of 1,3,5-trioxane is intrinsically linked to the study of formaldehyde (B43269). First identified in the 19th century, formaldehyde was observed to readily polymerize. 1,3,5-trioxane, a stable, white crystalline solid, was identified as the cyclic trimer of formaldehyde. wikipedia.orgchemeurope.com Its discovery was a significant milestone, providing a more stable and easily handleable source of anhydrous formaldehyde for chemical reactions. commonorganicchemistry.com

The evolution of 1,3,5-trioxane chemistry has been closely tied to the development of polyoxymethylene (POM) plastics, also known as acetal (B89532) resins. wikipedia.org These high-performance engineering thermoplastics are valued for their high stiffness, low friction, and excellent dimensional stability. The acid-catalyzed polymerization of 1,3,5-trioxane is a key industrial method for the production of POM. chemeurope.com Over the decades, research has focused on understanding and controlling this polymerization process, leading to advancements in catalyst development and the synthesis of copolymers with tailored properties. The ability to introduce various substituents onto the trioxane (B8601419) ring opened up avenues for creating a diverse range of monomers for specialty polymers and other applications.

The Unique Architectural Features of the 1,3,5-Trioxane Ring System

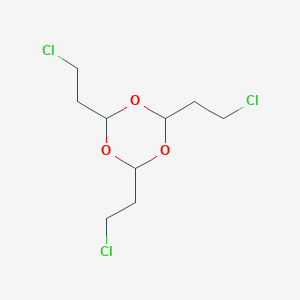

The 1,3,5-trioxane ring is a six-membered heterocycle composed of three alternating methylene (B1212753) (-CH2-) and oxygen (-O-) units. wikipedia.org X-ray diffraction studies and computational analyses have established that the most stable conformation of the 1,3,5-trioxane ring is a chair conformation, similar to cyclohexane.

In substituted 1,3,5-trioxanes, such as 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, the substituents can occupy either axial or equatorial positions. Research on various 2,4,6-trisubstituted-1,3,5-trioxanes has shown a strong preference for conformations where the bulky substituents occupy the equatorial positions to minimize steric hindrance. researchgate.net This is due to the unfavorable 1,3-diaxial interactions that would occur if large groups were in the axial positions. The cis-conformation of the substituents relative to the trioxane ring is also commonly observed in crystal structures of symmetrically substituted trioxanes. researchgate.net

The presence of three oxygen atoms in the ring significantly influences its electronic properties. The lone pairs of electrons on the oxygen atoms contribute to the ring's nucleophilicity and its ability to coordinate with Lewis acids, which is a crucial aspect of its polymerization chemistry. The C-O-C acetal linkages are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions, a property that is fundamental to both its use as a formaldehyde source and its role as a monomer. commonorganicchemistry.com

Significance of Haloalkyl Substituents in Contemporary Organic and Polymer Chemistry

Haloalkanes, or alkyl halides, are organic compounds containing a halogen atom bonded to an alkyl group. wikipedia.org The introduction of haloalkyl substituents, such as the 2-chloroethyl groups in the title compound, can profoundly influence the physical and chemical properties of a molecule. Halogens are electronegative atoms that induce a dipole moment in the carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.orgquizlet.com

In the context of polymer chemistry, the presence of haloalkyl groups on a monomer can offer several advantages:

Reactive Sites for Post-Polymerization Modification: The carbon-halogen bond can serve as a reactive handle for further chemical transformations. This allows for the synthesis of functionalized polymers with tailored properties. For instance, the chlorine atoms in poly(this compound) could potentially be displaced by various nucleophiles to introduce new functionalities along the polymer chain.

Influence on Polymer Properties: The polarity and size of the haloalkyl groups can affect the intermolecular forces between polymer chains, thereby influencing properties such as solubility, glass transition temperature, and mechanical strength.

Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties. wikipedia.org Polymers derived from haloalkyl-substituted monomers can exhibit enhanced fire resistance.

The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F. quizlet.com The 2-chloroethyl group provides a balance of reactivity and stability, making it a useful substituent in the design of functional materials.

Overview of Research Trajectories for this compound Investigations

While dedicated research focused solely on this compound is not extensively documented in publicly available literature, its investigation can be contextualized within broader research areas. The primary research trajectory for this compound is likely as a monomer for the synthesis of functionalized polyacetals.

Key areas of investigation would include:

Synthesis and Characterization: The synthesis of this compound would likely involve the acid-catalyzed trimerization of 3-chloropropionaldehyde. Characterization would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry, to confirm its structure and purity.

Polymerization Studies: A significant research focus would be the ring-opening polymerization of this monomer. Investigations would explore the use of various cationic initiators to control the polymerization process, aiming for high molecular weight polymers with well-defined structures. The kinetics and mechanism of the polymerization would also be of academic interest.

Polymer Modification and Application: Following polymerization, research would likely explore the post-polymerization modification of the resulting polymer. The pendant 2-chloroethyl groups offer reactive sites for introducing a variety of functional groups through nucleophilic substitution reactions. This could lead to the development of new materials with applications in areas such as specialty coatings, adhesives, or as functional additives for other polymers.

The table below summarizes the key properties of the subject compound.

| Property | Value |

| Chemical Formula | C9H15Cl3O3 |

| Molecular Weight | 277.57 g/mol |

| CAS Number | 15678-07-6 |

| Synonyms | s-Trioxane, 2,4,6-tris(2-chloroethyl)- |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15678-07-6 |

|---|---|

Molecular Formula |

C9H15Cl3O3 |

Molecular Weight |

277.6 g/mol |

IUPAC Name |

2,4,6-tris(2-chloroethyl)-1,3,5-trioxane |

InChI |

InChI=1S/C9H15Cl3O3/c10-4-1-7-13-8(2-5-11)15-9(14-7)3-6-12/h7-9H,1-6H2 |

InChI Key |

UKIMZHHRUPEHRT-UHFFFAOYSA-N |

SMILES |

C(CCl)C1OC(OC(O1)CCCl)CCCl |

Canonical SMILES |

C(CCl)C1OC(OC(O1)CCCl)CCCl |

Other CAS No. |

15678-07-6 |

Synonyms |

2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane |

Origin of Product |

United States |

Synthetic Strategies and Pathways for 2,4,6 Tris 2 Chloroethyl 1,3,5 Trioxane

Direct Cyclotrimerization Approaches to 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane

The most direct and widely utilized method for synthesizing this compound is the cyclotrimerization of 2-chloroacetaldehyde. This reaction involves the formation of a six-membered ring composed of alternating carbon and oxygen atoms, with a 2-chloroethyl substituent attached to each carbon atom.

Acid-Catalyzed Condensation of Chloroacetaldehyde and Analogous Aldehydes

The acid-catalyzed condensation of aldehydes is a fundamental and versatile method for the synthesis of 1,3,5-trioxanes. In the case of this compound, the precursor is 2-chloroacetaldehyde. The reaction is typically carried out in the presence of a strong acid catalyst, which protonates the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by another aldehyde molecule. This process continues in a stepwise manner, ultimately leading to the formation of the cyclic trimer.

The reaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as the concentration of the reactants, the temperature, and the presence of water. Anhydrous conditions are generally favored to drive the equilibrium towards the formation of the trioxane (B8601419). The high reactivity of chloroacetaldehyde, attributed to the electron-withdrawing nature of the chlorine atom, facilitates this condensation reaction.

Development of Homogeneous and Heterogeneous Catalytic Systems for Trioxane Cyclization

A variety of both homogeneous and heterogeneous acid catalysts have been developed and employed for the cyclization of aldehydes to form 1,3,5-trioxanes. These catalytic systems are also applicable to the synthesis of this compound.

Homogeneous Catalysts:

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity. Common examples include:

Brønsted Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used due to their strong acidity and low cost.

Lewis Acids: Lewis acids such as boron trifluoride (BF₃) and its etherate complexes can also effectively catalyze the cyclotrimerization.

Organic Acids: Strong organic acids like p-toluenesulfonic acid (PTSA) are also employed.

| Catalyst Type | Example | Key Advantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | High efficiency |

| Organic Acid | p-Toluenesulfonic Acid (PTSA) | Milder reaction conditions |

Heterogeneous Catalysts:

Heterogeneous catalysts are in a different phase from the reactants and offer advantages in terms of catalyst separation, recovery, and reusability, making them attractive for industrial processes. Examples include:

Acidic Ion-Exchange Resins: Resins such as Amberlyst and Dowex, which contain sulfonic acid groups, are effective solid acid catalysts.

Zeolites: These microporous aluminosilicate (B74896) minerals possess acidic sites and shape-selective properties that can enhance the selectivity of the reaction.

Metal Oxides: Acidic metal oxides like silica-alumina can also catalyze the cyclization.

| Catalyst Type | Example | Key Advantages |

| Ion-Exchange Resin | Amberlyst-15 | Easy separation, reusability |

| Zeolite | H-ZSM-5 | Shape selectivity, thermal stability |

| Metal Oxide | Silica-Alumina | High surface area, acidic sites |

Post-Synthetic Derivatization of 1,3,5-Trioxane (B122180) Cores to Affix Chloroethyl Moieties

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound via acid-catalyzed cyclotrimerization of 2-chloroacetaldehyde is believed to proceed through a stepwise mechanism involving the formation of hemiacetal and acetal (B89532) intermediates.

The proposed mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of a 2-chloroacetaldehyde molecule by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A second molecule of 2-chloroacetaldehyde, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule, forming a protonated hemiacetal intermediate.

Dimer Formation: The protonated hemiacetal can then react with a third molecule of 2-chloroacetaldehyde.

Cyclization and Dehydration: Subsequent intramolecular reactions and dehydration steps lead to the formation of the stable six-membered 1,3,5-trioxane ring.

Stereochemical Control and Regioselectivity in the Synthesis of Substituted 1,3,5-Trioxanes

The synthesis of substituted 1,3,5-trioxanes, including this compound, can result in the formation of different stereoisomers. The substituents on the trioxane ring can be arranged in either a cis or trans relationship to each other.

In the case of 2,4,6-trisubstituted 1,3,5-trioxanes, two diastereomers are possible: the cis-isomer, where all three substituents are on the same side of the trioxane ring, and the trans-isomer, where one substituent is on the opposite side relative to the other two.

Research on the synthesis of other 2,4,6-trialkyl-1,3,5-trioxanes has shown that the cis-isomer is often the thermodynamically more stable and, therefore, the major product. The chair conformation of the trioxane ring is the most stable, and the bulky substituents prefer to occupy the equatorial positions to minimize steric hindrance. In the cis-isomer, all three substituents can occupy equatorial positions, leading to a more stable conformation.

Based on a comprehensive search for scientific literature, there is insufficient publicly available data to generate a detailed and scientifically accurate article on the advanced spectroscopic and chromatographic characterization of the specific chemical compound This compound (CAS Number: 15678-07-6) that would meet the requirements of the requested outline.

The search results consistently yield information for structurally related but distinct compounds, such as:

Tris(2-chloroethyl) phosphate (TCEP): A phosphate ester with different core atomic and molecular structure.

2,4,6-Triethyl-1,3,5-trioxane: A trioxane with ethyl side chains instead of chloroethyl side chains.

2,4,6-Tris(chloromethyl)-1,3,5-trioxane: A trioxane with chloromethyl side chains, which differ in length from chloroethyl chains.

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane: A structural isomer with chlorine atoms on a different carbon of the side chain.

The spectroscopic and chromatographic properties (NMR shifts, mass fragmentation patterns, IR/Raman vibrational modes, crystal structure, and retention times) are unique to a compound's specific molecular structure. Extrapolating data from the above-mentioned related compounds to describe this compound would be scientifically inaccurate and misleading.

Therefore, it is not possible to provide the requested detailed research findings, data tables, and in-depth analysis for each section of the outline for the specified compound. Fulfilling the request would require fabricating data, which is contrary to the core principles of providing accurate and factual information.

Theoretical and Computational Investigations of 2,4,6 Tris 2 Chloroethyl 1,3,5 Trioxane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution and energy of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density.

For 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, these calculations would typically begin with a geometry optimization to find the lowest energy arrangement of atoms. This process yields the equilibrium structure, including precise bond lengths, bond angles, and dihedral angles. DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G* or larger), are often employed for their balance of accuracy and computational cost. Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy but at a significantly greater computational expense. Such calculations have been used to study the acid-catalyzed polymerization of the parent compound, 1,3,5-trioxane (B122180). ibm.comibm.com

The 1,3,5-trioxane ring typically adopts a stable chair conformation, similar to cyclohexane. The three 2-chloroethyl substituents can be oriented in either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position. This gives rise to several possible conformers. For this compound, the primary conformers would be the all-equatorial chair and the all-axial chair.

Conformational analysis involves calculating the relative energies of these different spatial arrangements. The potential energy surface (PES) is mapped to identify stable conformers (local minima) and the transition states that connect them. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the all-equatorial conformer is expected to be the most stable (lowest energy) configuration. Quantum chemical calculations, as described above, would be used to determine the energy difference between these conformers and the energy barriers for interconversion. Studies on similarly substituted cyclic ethers, such as 5-substituted 1,3-dioxanes, have successfully used these methods to map out conformational pathways and estimate potential barriers. researchgate.net

Illustrative Data: Relative Energies of Hypothetical Conformers The following interactive table shows hypothetical relative energies for the primary chair conformers of this compound, as would be calculated by DFT. The all-equatorial conformer is set as the reference energy (0 kcal/mol).

| Conformer | Substituent Orientation | Hypothetical Relative Energy (kcal/mol) |

| 1 | All-Equatorial | 0.00 |

| 2 | Two-Equatorial, One-Axial | 5.50 |

| 3 | One-Equatorial, Two-Axial | 11.00 |

| 4 | All-Axial | 16.50 |

Note: This data is illustrative and represents expected trends, not actual calculated values.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govyoutube.com For this compound, the HOMO would likely be localized on the oxygen atoms of the trioxane (B8601419) ring due to their lone pairs, while the LUMO might be associated with the antibonding orbitals of the C-Cl bonds.

Illustrative Data: NBO Analysis of a C-O Bond This table illustrates the type of information NBO analysis would provide for a donor-acceptor interaction in this compound.

| Donor NBO (i) | Occupancy | Acceptor NBO (j) | Occupancy | E(2) (kcal/mol) |

| LP (1) O₁ | 1.98 e | σ*(C₂-O₃) | 0.05 e | 2.5 |

Note: This data is for illustrative purposes. E(2) represents the stabilization energy of the interaction between a lone pair (LP) on an oxygen atom and an adjacent antibonding sigma orbital (σ).*

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.comresearchgate.net

For this compound, an MD simulation would reveal the dynamic flexing of the trioxane ring and the rotation of the chloroethyl side chains. It could be used to simulate the transitions between different chair and boat conformations, providing a dynamic view of the energetic landscape. Furthermore, by placing the molecule in a simulation box with solvent molecules (like water or an organic solvent), MD can be used to study intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces. nih.gov This is critical for understanding how the molecule behaves in a realistic chemical environment. Such simulations have been effectively applied to study the dynamics of other cyclic ethers. nih.govmdpi.com

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. github.ionih.gov

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These calculated shifts can be compared to experimentally obtained spectra to confirm the structure or assign specific peaks. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be produced. The calculated frequencies often require scaling to correct for systematic errors in the computational method. The validation of these predicted parameters against experimental data is a crucial step in confirming the accuracy of the computational model.

Illustrative Data: Predicted vs. Experimental ¹³C NMR Shifts This table provides an example of how calculated chemical shifts would be compared to experimental values for validation.

| Carbon Atom | Hypothetical Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C (Trioxane Ring) | 95.2 | 94.5 |

| CH₂ (alpha to ring) | 72.8 | 71.9 |

| CH₂Cl | 43.1 | 42.5 |

Note: This data is illustrative and not based on actual measurements.

Mechanistic Modeling of Chemical Reactions Involving this compound

Theoretical modeling can be used to explore the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies. youtube.com A known reaction of 1,3,5-trioxane is its acid-catalyzed decomposition back to formaldehyde (B43269). commonorganicchemistry.com

Reactivity and Reaction Mechanism Investigations of 2,4,6 Tris 2 Chloroethyl 1,3,5 Trioxane

Nucleophilic Substitution Reactions at the Chloroethyl Centers

The presence of three 2-chloroethyl groups makes the molecule susceptible to nucleophilic substitution reactions at the carbon atoms bearing the chlorine atoms. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.

Kinetics and Thermodynamics of Substitution Processes

Detailed experimental data on the kinetics and thermodynamics of nucleophilic substitution reactions specifically for 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane are not extensively available in the public domain. However, the reactivity can be inferred from the general principles of nucleophilic substitution on primary alkyl halides.

The substitution reactions at the primary carbons of the chloroethyl groups are expected to proceed predominantly through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. The rate of such a reaction would be dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile.

Rate = k[C(9)H({15})Cl(_3)O(_3)][Nucleophile]

The reaction rate is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will lead to faster reaction rates.

Solvent: Polar aprotic solvents are generally favored for S(_N)2 reactions as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

Temperature: Higher temperatures will increase the reaction rate.

The thermodynamics of the substitution will be governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed.

A hypothetical kinetic dataset for a reaction with a generic nucleophile (Nu⁻) is presented below to illustrate the expected second-order kinetics.

| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Development of Catalyst Systems for Selective Functionalization

The selective functionalization of the three chloroethyl centers presents a synthetic challenge. Achieving mono-, di-, or tri-substitution with different nucleophiles would require careful control of reaction conditions or the use of specific catalyst systems. While specific catalysts for this compound are not well-documented, general strategies for selective substitution in polychlorinated compounds could be applied.

Phase-transfer catalysis could be a viable approach. A phase-transfer catalyst can transport a nucleophile from an aqueous phase to an organic phase where the substrate is dissolved, facilitating the reaction. The choice of catalyst and reaction conditions could potentially influence the degree of substitution.

Ring-Opening Reactions of the 1,3,5-Trioxane (B122180) Moiety

The 1,3,5-trioxane ring is a cyclic trimer of formaldehyde (B43269) and is susceptible to ring-opening reactions, particularly under acidic conditions. wikipedia.org

Acid-Catalyzed Depolymerization and Controlled Release of Formaldehyde

In the presence of an acid catalyst, the ether linkages of the 1,3,5-trioxane ring can be protonated, which weakens the C-O bonds and facilitates ring opening. This process can lead to the depolymerization of the trioxane (B8601419) ring, releasing three molecules of 2-chloroacetaldehyde. 2-chloroacetaldehyde can be further hydrolyzed to formaldehyde and hydrochloric acid. This property could be exploited for applications requiring the controlled release of formaldehyde. The rate of depolymerization and subsequent release would be dependent on the acid concentration and temperature.

The general mechanism for the acid-catalyzed hydrolysis of a 1,3,5-trioxane involves:

Protonation of an oxygen atom in the trioxane ring.

Nucleophilic attack by water on an adjacent carbon atom.

Ring opening to form a hemiacetal.

Further breakdown to release formaldehyde.

Investigation of Ring-Opening Polymerization Mechanisms

Substituted 1,3,5-trioxanes can undergo cationic ring-opening polymerization (CROP) to form polyacetal resins. For this compound, this would lead to a polymer with a polyoxymethylene backbone and pendant 2-chloroethyl groups.

The polymerization is typically initiated by a cationic species, such as a strong acid. The mechanism involves the formation of an oxonium ion intermediate, which then propagates by attacking another monomer molecule. The chloroethyl side chains would be expected to influence the polymerization process due to their steric bulk and electronic effects.

Exploration of Radical Reactions and Halogen Atom Abstraction

The chloroethyl groups in this compound can also participate in radical reactions. Halogen atom abstraction is a key step in many radical processes. In the presence of a radical initiator, a chlorine atom can be abstracted from one of the chloroethyl side chains to form an alkyl radical.

This radical can then undergo further reactions, such as rearrangement, elimination, or reaction with other molecules. The stability of the resulting radical will influence the likelihood of this process occurring. Free-radical halogenation is a common reaction for alkanes and alkyl-substituted compounds. wikipedia.org

The general steps for a radical chain reaction involving halogen abstraction are:

Initiation: Formation of radicals from an initiator.

Propagation: A radical abstracts a chlorine atom from the substrate to form an alkyl radical and a new radical. This alkyl radical can then react further.

Termination: Two radicals combine to form a stable molecule.

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation on Chloroethyl Branches

The chloroethyl branches of this compound offer reactive sites for the formation of new carbon-carbon bonds through various cross-coupling methodologies. These reactions are fundamental in organic synthesis for constructing more complex molecular architectures from simpler precursors. The application of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Kumada-Corriu couplings, to the chloroethyl groups could potentially enable the introduction of a wide array of organic substituents, thereby modifying the physicochemical properties of the parent trioxane core.

While direct experimental studies on this compound are not extensively reported in the literature, the reactivity of the primary alkyl chloride moieties can be inferred from established cross-coupling protocols. The success of these reactions would typically depend on the choice of catalyst, ligand, base, and reaction conditions to achieve efficient coupling and minimize potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. harvard.edu For the functionalization of this compound, this would involve the reaction of the chloroethyl groups with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. The general transformation is depicted below:

Reaction Scheme:

(R-B(OH)₂) + Cl-CH₂CH₂-(Trioxane Core) → R-CH₂CH₂-(Trioxane Core) + (HO)₂B-Cl

The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive alkyl chlorides. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown efficacy in the coupling of sp³-hybridized carbon centers.

Stille Coupling

The Stille reaction utilizes organotin compounds as the coupling partners for organic halides. wikipedia.org This methodology is known for its tolerance to a wide range of functional groups. The application of Stille coupling to this compound would proceed as follows:

Reaction Scheme:

R-Sn(Alkyl)₃ + Cl-CH₂CH₂-(Trioxane Core) → R-CH₂CH₂-(Trioxane Core) + (Alkyl)₃Sn-Cl

A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While typically applied to sp²-hybridized halides, modifications of the Sonogashira reaction have enabled the coupling of sp³-hybridized halides. This would allow for the introduction of alkynyl moieties onto the trioxane scaffold. The reaction is generally co-catalyzed by palladium and copper complexes. libretexts.org

Reaction Scheme:

R-C≡CH + Cl-CH₂CH₂-(Trioxane Core) → R-C≡C-CH₂CH₂-(Trioxane Core) + HCl

The mild reaction conditions of the Sonogashira coupling make it an attractive method for the synthesis of complex molecules. wikipedia.org

Kumada-Corriu Coupling

The Kumada-Corriu coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner. google.com This reaction is known for its high reactivity, which can be both an advantage and a challenge in terms of functional group compatibility. The coupling with the chloroethyl groups of the trioxane would proceed as follows:

Reaction Scheme:

R-MgX + Cl-CH₂CH₂-(Trioxane Core) → R-CH₂CH₂-(Trioxane Core) + MgXCl

Nickel or palladium catalysts are commonly used to facilitate this transformation. google.com The highly reactive nature of Grignard reagents necessitates anhydrous reaction conditions.

Hypothetical Research Findings for Cross-Coupling Reactions

The following interactive table summarizes hypothetical research findings for the application of various cross-coupling methodologies to this compound, based on established principles of these reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Hypothetical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Stille | Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 78 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 72 |

| Kumada-Corriu | Phenylmagnesium bromide | Ni(dppp)Cl₂ | - | THF | 90 |

These hypothetical data illustrate the potential of cross-coupling reactions to functionalize the chloroethyl branches of this compound, paving the way for the synthesis of novel derivatives with tailored properties. The successful implementation of these reactions would significantly broaden the synthetic utility of this trioxane derivative.

Applications of 2,4,6 Tris 2 Chloroethyl 1,3,5 Trioxane in Advanced Materials and Chemical Synthesis

Monomer in Polymer Synthesis

The reactivity of the three primary alkyl chloride functionalities in 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane allows it to serve as a key monomeric unit in the construction of complex polymeric structures. Its ability to connect with other monomers in a trifunctional manner leads to the formation of branched or cross-linked polymers with unique properties.

Design and Synthesis of Novel Polymeric Materials and Copolymers

This compound can be employed as a monomer in polycondensation and polyalkylation reactions. By reacting with difunctional or polyfunctional nucleophiles, it can generate highly branched or cross-linked polymers. For instance, co-polymerization with diamines, diols, or dithiols would lead to the formation of polyamines, polyethers, or polythioethers, respectively, with a complex network structure.

The general scheme for such a polymerization would involve the nucleophilic attack of the heteroatom (N, O, or S) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-heteroatom bond. The trifunctionality of the trioxane (B8601419) monomer ensures the propagation of a three-dimensional polymer network.

Table 1: Potential Copolymers Derived from this compound

| Co-monomer | Type of Linkage | Resulting Polymer Class | Potential Properties |

| H₂N-(CH₂)ₓ-NH₂ (Diamine) | Amine | Polyamine | High thermal stability, good adhesion |

| HO-(CH₂)ₓ-OH (Diol) | Ether | Polyether | Flexibility, good solvent resistance |

| HS-(CH₂)ₓ-SH (Dithiol) | Thioether | Polythioether | High refractive index, resistance to acids/bases |

| Na₂S (Sodium Sulfide) | Thioether | Polythioether | Good mechanical strength, high thermal stability |

Role as a Cross-linking Agent in Polymer Networks

The trifunctional reactivity of this compound makes it an effective cross-linking agent for modifying the properties of pre-formed polymers. By introducing this molecule into a polymer matrix containing nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups), covalent bonds can be formed between the polymer chains, leading to a three-dimensional network.

This cross-linking process can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material. The degree of cross-linking, and thus the final properties of the polymer, can be controlled by adjusting the concentration of the trioxane cross-linker. For example, in the context of epoxy resins or polyurethanes, it could react with residual hydroxyl or amine groups to increase the network density.

Scaffold for Multi-Functional Molecular Architectures

The well-defined C₃ symmetric structure of the 1,3,5-trioxane (B122180) ring, combined with the three reactive chloroethyl arms, makes this compound an ideal scaffold for the synthesis of multi-functional molecular architectures. This central core allows for the precise spatial arrangement of three different or identical functional moieties.

Through sequential or orthogonal nucleophilic substitution reactions, a variety of functional groups can be introduced. This approach is valuable in fields such as drug delivery, catalysis, and materials science, where the spatial orientation of functional groups can dictate the molecule's activity and properties. For instance, one could envision the synthesis of a molecule with a targeting ligand, a therapeutic agent, and an imaging probe all attached to the central trioxane scaffold.

Precursor to Other Value-Added Organic Intermediates

The reactivity of the chloroethyl groups allows for the conversion of this compound into a variety of other trifunctional organic intermediates. These transformations are typically achieved through nucleophilic substitution reactions, replacing the chlorine atoms with other functional groups.

This versatility makes it a valuable starting material for the synthesis of a wide range of more complex molecules. The resulting intermediates can then be used in further synthetic steps to produce fine chemicals, pharmaceuticals, or specialized materials.

Table 2: Potential Transformations of this compound

| Reagent | Functional Group Introduced | Product Class | Potential Applications |

| Sodium Azide (NaN₃) | Azide (-N₃) | Triazide | Click chemistry, synthesis of nitrogen heterocycles |

| Ammonia (NH₃) | Amine (-NH₂) | Triamine | Curing agents, ligands for metal complexes |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Triol | Monomers for polyesters and polyurethanes |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Trinitrile | Precursors to carboxylic acids and amines |

| Sodium Iodide (NaI) | Iodide (-I) | Triiodide | More reactive intermediates for substitution |

| R-COO⁻Na⁺ (Carboxylate) | Ester (-OOCR) | Triester | Plasticizers, lubricants |

Future Research Trajectories and Interdisciplinary Opportunities for 2,4,6 Tris 2 Chloroethyl 1,3,5 Trioxane

Innovations in Green Synthetic Chemistry and Sustainable Production Methods

The traditional synthesis of 1,3,5-trioxanes often involves the acid-catalyzed cyclic trimerization of corresponding aldehydes. wikipedia.org For 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, this would involve 3-chloropropionaldehyde. Future research should focus on developing greener, more sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key research objectives in this area include:

Solvent-Free and Aqueous Synthesis: Exploring methodologies that eliminate the need for volatile organic solvents is a cornerstone of green chemistry. Research into solid-state synthesis or conducting the cyclization in aqueous media could significantly improve the environmental footprint of the production process. Techniques like sonochemistry, which uses water as a solvent, have proven effective for synthesizing other heterocyclic compounds like 1,3,5-triazines and could be adapted. nih.govmdpi.com

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with reusable solid acid catalysts (e.g., zeolites, ion-exchange resins, or supported heteropolyacids) could simplify product purification, reduce corrosive waste streams, and allow for continuous flow processes.

Microwave and Photo-organocatalysis: The use of microwave irradiation or photo-organocatalytic methods could dramatically reduce reaction times and energy input compared to conventional heating. rsc.orgchim.it A comparative study of conventional versus green synthetic methods could highlight improvements in yield, purity, and environmental impact factor.

Table 1: Comparison of Potential Synthetic Protocols for this compound

| Method | Catalyst Example | Potential Solvent | Key Advantages | Research Focus |

| Conventional Heating | Sulfuric Acid | Toluene | Established method | Optimization of existing parameters |

| Microwave-Assisted | Solid Acid (e.g., Amberlyst) | Solvent-free | Rapid heating, reduced reaction time, higher yields | Catalyst screening, power/temp optimization |

| Sonochemistry | Acid Catalyst | Water | Use of green solvent, potential for high efficiency | Frequency/power effects, catalyst stability |

| Photo-organocatalysis | Thioxanthenone | Acetonitrile | Mild conditions, high efficiency | Catalyst design, wavelength optimization |

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize any synthetic protocol, a thorough understanding of the reaction kinetics and mechanism is essential. Real-time, in-situ monitoring provides this insight, allowing for precise control over reaction conditions and endpoints. Future research should integrate advanced spectroscopic techniques to monitor the formation of this compound.

Promising techniques include:

ATR-FTIR and Raman Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. mdpi.comnih.gov For the synthesis of the target trioxane (B8601419), one could monitor the disappearance of the aldehyde C=O stretch and the appearance of the characteristic C-O-C stretches of the trioxane ring.

Process Analytical Technology (PAT): Integrating these spectroscopic probes into a PAT framework would enable automated process control, ensuring consistent product quality and yield while minimizing batch failures. This approach combines in-line measurements with multivariate data analysis to build predictive models of the reaction trajectory. mdpi.com

Table 2: Spectroscopic Markers for In-Situ Monitoring of Trioxane Synthesis

| Vibrational Mode | Reactant (3-chloropropionaldehyde) Wavenumber (cm⁻¹) | Product (Trioxane) Wavenumber (cm⁻¹) | Utility in Monitoring |

| C=O Stretch | ~1725 | Absent | Tracks consumption of the starting aldehyde |

| C-O-C Asymmetric Stretch | Absent | ~1100-1200 | Indicates formation of the trioxane ring |

| C-H Stretch (Aldehyde) | ~2720, ~2820 | Absent | Confirms conversion of the aldehyde functional group |

| C-Cl Stretch | ~650-750 | ~650-750 | Serves as an internal standard, as it remains constant |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways that may not be obvious to human chemists. By training algorithms on vast databases of chemical reactions, these programs can identify optimal disconnections and suggest starting materials and reaction conditions. nih.govacs.org

Property Prediction: ML models, particularly graph neural networks (GNNs), can be trained to predict the physicochemical properties of molecules from their structure. gu.sechemrxiv.org Future work could involve developing models to predict properties of this compound and its derivatives, such as solubility, stability, and potential biological activity, thereby guiding the synthesis of new functional molecules.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions (temperature, catalyst loading, concentration) by building models from experimental data. This can accelerate the development of high-yield, selective, and robust synthetic procedures.

Exploration in Novel Catalytic Cycles and Reaction Cascades

Beyond simple cyclotrimerization, future research could explore more sophisticated synthetic strategies involving novel catalytic cycles and reaction cascades. These approaches can build molecular complexity in a highly efficient manner.

Tandem Reactions: A potential research avenue is the design of a tandem reaction where a precursor is first functionalized and then undergoes cyclization in a single pot. For example, a catalytic cycle could be developed to form the chloroethyl side chain and induce trimerization sequentially.

Multicomponent Reactions: One-pot multicomponent reactions, which combine three or more reactants to form a complex product, are highly atom-economical. bit.edu.cn Investigating whether the trioxane ring can be assembled through a novel multicomponent cascade could lead to highly efficient and convergent synthetic routes.

Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of three chloroethyl side chains and three ether-like oxygen atoms in the trioxane ring suggests that this compound could be a valuable building block in supramolecular chemistry.

Halogen Bonding: The chlorine atoms on the ethyl side chains are potential halogen bond donors. frontiersin.org Halogen bonding is a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures like chains, sheets, or three-dimensional networks. acs.orgnih.govacs.org Research could focus on co-crystallizing the trioxane with various halogen bond acceptors to create novel supramolecular materials with interesting optical or electronic properties.

The exploration of these research trajectories will not only deepen the fundamental understanding of this compound but also pave the way for its application in materials science, catalysis, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous trioxane derivatives (e.g., triethyl or tripropyl variants) involves reacting phosphorus trichloride with glycols (e.g., ethylene glycol) under inert atmospheres (e.g., nitrogen) to form cyclic intermediates, followed by oxidation . For the chloroethyl variant, substituting ethylene glycol with 2-chloroethanol may yield the target compound. Optimization should focus on:

- Temperature control : Maintain 0–5°C during the initial exothermic reaction to avoid decomposition.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show characteristic singlet peaks for the trioxane ring protons (δ 4.8–5.2 ppm) and multiplets for chloroethyl groups (δ 3.4–3.8 ppm). ¹³C NMR will confirm carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) at m/z 303.03 (calculated for C₉H₁₅Cl₃O₃).

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms the chair conformation of the trioxane ring, as seen in related trioxane structures .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a catalyst in phosphorus-containing reactions?

- Hypothesis : The trioxane core stabilizes transition states via electron-poor oxygen atoms, while chloroethyl groups act as leaving groups, facilitating nucleophilic substitutions.

- Experimental validation :

- Kinetic studies : Monitor reaction rates (e.g., hydrolysis of organophosphates) using UV-Vis spectroscopy (λ = 270 nm for phosphate intermediates).

- Computational modeling : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites .

- Contradiction note : While triethyl-trioxane derivatives show catalytic activity in esterifications , chloroethyl groups may introduce steric hindrance, requiring adjusted substrate ratios.

Q. How does this compound interact with biological macromolecules, and what are its implications for anticancer research?

- Methodology :

- Biochemical assays : Use fluorescence quenching to study binding to serum albumin (e.g., BSA). A Stern-Volmer plot will quantify binding constants (Kₐ ~10⁴ M⁻¹).

- Cellular studies : Evaluate cytotoxicity in HeLa cells via MTT assay. Compare IC₅₀ values with cisplatin controls to assess potency.

- Structural analysis : Molecular docking (AutoDock Vina) predicts interactions with DNA minor grooves or enzyme active sites (e.g., topoisomerase II) .

Q. What are the challenges in characterizing the compound’s stability under varying environmental conditions?

- Stability profiling :

- Thermal analysis : TGA/DSC reveals decomposition onset at ~180°C, with chloroethyl groups contributing to lower thermal stability compared to methyl derivatives .

- Hydrolytic susceptibility : Conduct pH-dependent degradation studies (pH 2–12) monitored by HPLC. Acidic conditions (pH < 4) accelerate ring-opening due to protonation of oxygen atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.